molecular formula C20H19N3OS B3736556 3-methyl-4-[4-(methylthio)phenyl]-1-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

3-methyl-4-[4-(methylthio)phenyl]-1-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

Cat. No.: B3736556
M. Wt: 349.5 g/mol
InChI Key: XGLAPSBVUXACDC-UHFFFAOYSA-N
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Description

Typically, a description of a chemical compound includes its IUPAC name, common names, structural formula, and molecular formula. The structure can often be found in chemical databases or scientific literature .


Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It often requires knowledge of organic chemistry and reaction mechanisms .


Molecular Structure Analysis

This involves analyzing the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It can include studying the compound’s reactivity, stability, and the mechanisms of its reactions .


Physical and Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility, and spectral properties .

Mechanism of Action

If the compound is a drug or biologically active molecule, its mechanism of action can be studied. This involves understanding how the compound interacts with biological macromolecules and how these interactions lead to its biological effects .

Safety and Hazards

Information on a compound’s toxicity, flammability, environmental impact, and safe handling procedures can often be found in its Material Safety Data Sheet (MSDS) .

Future Directions

This could involve predicting new reactions, uses, or synthetic methods for the compound, or suggesting further experiments or studies to learn more about it .

Properties

IUPAC Name

3-methyl-4-(4-methylsulfanylphenyl)-1-phenyl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3OS/c1-13-19-17(14-8-10-16(25-2)11-9-14)12-18(24)21-20(19)23(22-13)15-6-4-3-5-7-15/h3-11,17H,12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGLAPSBVUXACDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(CC(=O)N2)C3=CC=C(C=C3)SC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-methyl-4-[4-(methylthio)phenyl]-1-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one
Reactant of Route 2
3-methyl-4-[4-(methylthio)phenyl]-1-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one
Reactant of Route 3
3-methyl-4-[4-(methylthio)phenyl]-1-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one
Reactant of Route 4
3-methyl-4-[4-(methylthio)phenyl]-1-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one
Reactant of Route 5
3-methyl-4-[4-(methylthio)phenyl]-1-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one
Reactant of Route 6
3-methyl-4-[4-(methylthio)phenyl]-1-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

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